Cochinchinenone

Description

Contextualization within Natural Product Chemistry

Natural product chemistry, the study of chemical compounds derived from living organisms, has long been a cornerstone of drug discovery and a source of intricate molecular architectures that inspire synthetic chemists. Within this vast field, compounds isolated from traditional medicinal plants hold a special place. Cochinchinenone is one such molecule, derived from the resin of Dracaena cochinchinensis, a plant famously known for producing "dragon's blood," a deep red resin used for centuries in traditional medicine. biorxiv.org The study of this compound is a classic example of natural product chemistry, involving the isolation and purification of a novel compound from a natural source, the elucidation of its complex structure, and the investigation of its biological activities. Its synthesis from renewable feedstocks like lignin-derived materials further roots it in modern green chemistry principles. nih.gov

Historical Overview of this compound Discovery and Initial Characterization

This compound was first reported in 2007 by a team of researchers led by Zhu, who isolated it from the chloroform extract of Chinese dragon's blood, the resin of Dracaena cochinchinensis. datapdf.comnih.gov The researchers named the novel compound this compound, along with other new flavonoid derivatives from the same source. datapdf.com The initial characterization was carried out using spectroscopic methods, which revealed a unique molecular structure. datapdf.com

The structure of this compound was determined through a combination of spectroscopic techniques. While detailed 1H and 13C NMR data are available in the original publication, the key features identified were a dihydrochalcone skeleton with a distinctive p-quinol moiety on one of the aromatic rings. datapdf.comresearchgate.net This structural feature was novel among the chalcone class of compounds.

Significance of this compound within the Chalcone Structural Class

Chalcones are a significant class of natural products characterized by an open-chain flavonoid structure, specifically a 1,3-diaryl-2-propen-1-one core. They are precursors in the biosynthesis of a wide variety of flavonoids and exhibit a broad range of biological activities. semanticscholar.orgmdpi.com

Detailed Research Findings

Research into this compound has primarily focused on its biological activity, particularly its antimicrobial properties. The most significant finding to date is its inhibitory effect against Helicobacter pylori, a bacterium linked to various gastric ailments.

| Research Finding | Details | Reference |

| Antimicrobial Activity | This compound has demonstrated inhibitory activity against Helicobacter pylori (ATCC43504). | datapdf.comnih.gov |

| Minimum Inhibitory Concentration (MIC) | The reported MIC value for this compound against H. pylori is 31.3 µM . | nih.gov |

This specific biological activity against a clinically relevant pathogen underscores the importance of continued research into this compound and other unique natural products.

Propriétés

Formule moléculaire |

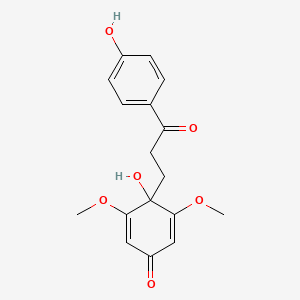

C17H18O6 |

|---|---|

Poids moléculaire |

318.32 g/mol |

Nom IUPAC |

4-hydroxy-4-[3-(4-hydroxyphenyl)-3-oxopropyl]-3,5-dimethoxycyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C17H18O6/c1-22-15-9-13(19)10-16(23-2)17(15,21)8-7-14(20)11-3-5-12(18)6-4-11/h3-6,9-10,18,21H,7-8H2,1-2H3 |

Clé InChI |

WHNYFVUMAYSMKK-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=O)C=C(C1(CCC(=O)C2=CC=C(C=C2)O)O)OC |

Synonymes |

cochinchinenone |

Origine du produit |

United States |

Synthetic Methodologies of Cochinchinenone

Total Synthesis Approaches for Cochinchinenone

The development of a complete synthetic route from simple, commercially available precursors marked a significant achievement in the study of this compound.

The first total synthesis of this compound was reported in 2012 by the research group of M. Carmen Carreño. nih.govacs.orgfigshare.comwordpress.com This work provided the first laboratory-based confirmation of the compound's structure and a viable pathway for producing it from simple starting materials. nih.govacs.org The synthesis was designed to be concise and efficient, demonstrating a practical application of modern synthetic methods to construct a complex natural product. acs.orgresearchgate.net

The synthesis developed by Carreño and her team hinges on two pivotal chemical transformations:

Mukaiyama Aldol Condensation : This reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis. rsc.orgwikipedia.orgnih.gov In the synthesis of this compound, a Mukaiyama aldol condensation was employed to connect the two aromatic rings that form the basic chalcone skeleton. rsc.org This specific reaction involves the addition of a silyl enol ether to an aldehyde, catalyzed by a Lewis acid, which allows for a controlled and high-yielding connection of the molecular fragments. rsc.orgyoutube.com The synthesis commenced with the Mukaiyama aldol condensation of syringaldehyde with a protected p-hydroxy acetophenone, both of which can be derived from lignin. rsc.org

Oxidative Dearomatization : The most crucial step in the synthesis is the oxidative dearomatization of a phenolic precursor to create the distinctive p-quinol ring of this compound. nih.govacs.org The researchers utilized Oxone, a potassium peroxymonosulfate-based oxidant, to achieve this transformation. nih.govacs.org This step selectively oxidizes the more electron-rich phenol ring in the chalcone precursor, converting the flat aromatic ring into a three-dimensional cyclohexadienone structure. acs.org This key reaction was highly efficient, affording the OPMB-protected p-quinol in an excellent 96% yield after an in-situ reduction of the initial peroxy intermediate. acs.org

Table 1: Step-Efficiency Analysis of the Carreño Total Synthesis of this compound

| Metric | Value | Source(s) |

| Total Number of Steps | 5 | nih.gov, rsc.org |

| Number of Pots (Operations) | 4 | nih.gov, acs.org |

| Overall Yield | 58% | nih.gov, figshare.com, researchgate.net |

| Key Reactions | Mukaiyama Aldol Condensation, Oxidative Dearomatization | acs.org, rsc.org |

Key Steps in Synthesis: Mukaiyama Aldol Condensation and Oxidative Dearomatization

Sustainable Synthesis Strategies for this compound and Related Compounds

Modern synthetic chemistry places increasing emphasis on sustainability, favoring the use of renewable resources and environmentally benign reagents.

The synthesis of this compound is a prime example of how complex natural products can be constructed from renewable feedstocks. rsc.orgbohrium.com The starting materials used in the Carreño synthesis, syringaldehyde and p-hydroxyacetophenone, are both derivable from lignin. rsc.orgsemanticscholar.org Lignin is a major component of wood and a vast, underutilized byproduct of the paper and pulp industry, making it an abundant and sustainable source of chemical building blocks. rsc.orgsemanticscholar.org By using these lignin-derived materials, the synthesis aligns with the principles of green chemistry, which advocate for the use of renewable rather than petrochemical-based feedstocks. reagent.co.uk

The sustainability of a chemical process is also determined by the reagents and solvents used.

Green Oxidants : The key oxidative dearomatization step in the this compound synthesis employs Oxone. acs.org Oxone is considered a greener alternative to many traditional heavy-metal-based oxidants because its byproducts are simple, non-toxic inorganic salts (potassium and sodium sulfates). acs.org The reaction is performed in a mixture of water and acetonitrile. acs.org

Table 2: Sustainable Aspects of the this compound Synthesis

| Component | Material Used | Sustainability Aspect | Source(s) |

| Starting Materials | Syringaldehyde, p-hydroxy acetophenone | Derived from Lignin, a renewable biomass source. | rsc.org |

| Oxidant | Oxone (Potassium peroxymonosulfate) | Avoids toxic heavy metals; produces benign salt byproducts. | acs.org |

| Solvents | Water / Acetonitrile | Utilizes water, the greenest solvent; reduces reliance on more hazardous organic solvents. | acs.org |

Atom Economy Considerations in Synthetic Pathways

Atom economy is a principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. numberanalytics.comwordpress.comjocpr.com A higher atom economy signifies a more sustainable process with less waste generation. savemyexams.com In the context of synthesizing complex molecules like this compound, maximizing atom economy is a key goal for process chemists, alongside yield and selectivity. rsc.org

| Metric | Value | Significance |

| Number of Steps | 5 | A shorter synthesis route generally leads to higher overall yield and less waste. |

| Overall Yield | 58% acs.orgnih.govresearchgate.net | Represents a highly efficient conversion of starting materials to the final product over multiple steps. |

| Key Reaction Type | Oxidative Dearomatization acs.org | The central transformation that builds the core p-quinol structure. |

Dearomatization Chemistry Applied to this compound Synthesis

Dearomatization reactions are powerful tools in organic synthesis, transforming flat aromatic compounds into three-dimensional structures rich in functionality. researchgate.net This strategy is central to the synthesis of this compound, enabling the construction of its p-quinol moiety. acs.org

The key step in a prominent total synthesis of this compound is the oxidative dearomatization of a p-substituted phenol precursor using Oxone. acs.orgacs.orgnih.gov This method provides a direct route to the p-quinol core. The reaction is performed on a bis-phenol intermediate, where the electron-rich nature of one phenol ring allows for its selective reaction. acs.org The process is typically carried out in a mixture of water and an organic solvent like acetonitrile, with a base such as potassium hydroxide (KOH). acs.org

Oxone, a stable and inexpensive triple salt containing potassium peroxymonosulfate (KHSO₅), serves as the oxidant. researchgate.netnih.gov In some applications, Oxone is used in the presence of sodium bicarbonate to generate singlet oxygen, which then participates in the dearomatization process. researchgate.netnih.gov This methodology has been successfully applied to various ketone-containing p-alkyl phenols, demonstrating its utility in synthesizing complex natural products. acs.orgresearchgate.net

| Reagent/Condition | Purpose | Reference |

| Substrate | p-Substituted Phenol | acs.org |

| Oxidant | Oxone (2KHSO₅·KHSO₄·K₂SO₄) | acs.orgresearchgate.net |

| Base | Potassium Hydroxide (KOH) | acs.org |

| Solvent | H₂O/CH₃CN | acs.org |

An alternative and modern approach to forming the crucial quinol structure involves photocatalysis. nih.govnsf.gov Photocatalytic methods can be used to synthesize 4-hydroperoxy-2,5-cyclohexadienones (para-peroxyquinols) from para-alkyl phenols. nsf.govnih.gov These peroxyquinols are stable intermediates that can be readily converted to the corresponding p-quinols found in natural products. nih.gov

This approach utilizes a photosensitizer, often an organic dye like Rose Bengal, which absorbs visible light and transfers the energy to molecular oxygen to generate singlet oxygen. beilstein-journals.org The singlet oxygen then reacts with the phenol substrate. nsf.govnih.gov This method offers a green chemistry alternative to traditional oxidants, often proceeding with high chemoselectivity and under mild conditions. nih.gov The versatility of this transformation has been demonstrated in the total syntheses of other natural products, such as (±)-stemenone B and (±)-parvistilbine B. nih.govnsf.gov

The mechanism of oxidative dearomatization of phenols can proceed through different pathways depending on the reagents and conditions. In the context of Oxone-mediated reactions, it is proposed that singlet oxygen is the active oxidant. researchgate.netnih.gov The singlet oxygen can engage in a [4+2] cycloaddition with the phenolate anion to form a transient endoperoxide intermediate. nih.gov This intermediate then rearranges to yield the para-peroxyquinol.

Alternatively, mechanistic studies on the oxidative dearomatization of other phenol derivatives suggest a free-radical chain reaction mechanism involving triplet oxygen (³O₂). researchgate.net In this pathway, a hydroperoxide intermediate is formed. researchgate.net The specific mechanism can be influenced by factors such as the solvent and the presence of a base, which affects the state of the phenol (neutral or phenolate) and the subsequent reaction pathway. nsf.gov

Photocatalytic Methods for para-Peroxyquinol Intermediates

Asymmetric Synthetic Approaches for this compound Analogues

Asymmetric synthesis aims to produce a chiral compound as a single enantiomer or diastereomer. du.ac.inslideshare.net While the reported total synthesis of this compound produces a racemic mixture, asymmetric strategies can be envisioned for the synthesis of its non-natural analogues or for controlling the stereochemistry if chiral centers are introduced.

An asymmetric synthesis could be achieved by employing one of several established methods:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction. du.ac.in For example, a chiral auxiliary could be incorporated into the acetophenone fragment before the aldol condensation, guiding the formation of a specific chalcone stereoisomer.

Chiral Catalysts: A chiral catalyst can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. This is particularly relevant for key bond-forming reactions. For instance, an asymmetric aldol reaction could be catalyzed by a chiral Lewis acid to set a stereocenter in the chalcone backbone. sioc-journal.cn

Chiral Reagents: The use of a stoichiometric chiral reagent can convert an achiral substrate directly into a chiral product. du.ac.in

These approaches could be applied to generate optically active analogues of this compound, which would be valuable for studying structure-activity relationships. mdpi.com The development of such syntheses remains an area of interest for synthetic chemists. researchgate.net

Pre-clinical Biological Activities of Cochinchinenone

Antiprotozoal Efficacy in in vitro Models

In vitro research has highlighted the antiprotozoal capabilities of Cochinchinenone against significant human parasites.

This compound has demonstrated notable activity against Plasmodium falciparum, the parasite that causes the most severe form of malaria. One study reported that this compound, when tested against the NF54 strain of P. falciparum, showed promising results. dntb.gov.uamdpi.com

The compound has also been assessed for its effectiveness against Trypanosoma brucei rhodesiense, the parasite responsible for a form of African trypanosomiasis. Studies have shown its activity against the STIB900 strain of the parasite. dntb.gov.uamdpi.com

Activity against Plasmodium falciparum

Antibacterial Efficacy in in vitro Models

The antibacterial properties of this compound have been tested against several pathogenic bacteria.

This compound has shown inhibitory effects against Helicobacter pylori, a bacterium associated with various stomach ailments. researchgate.net Research indicates that compounds isolated from Dracaena cochinchinensis, the source of this compound, are active against the ATCC43504 strain of H. pylori. semanticscholar.orgmdpi.com One study identified that certain flavonoid derivatives from this source had Minimum Inhibitory Concentration (MIC) values of 29.5 µM and 31.3 µM against this strain. researchgate.netsemanticscholar.orgmdpi.com

Investigations into the broader antibacterial effects of this compound have yielded varied results. One review noted that several compounds from Dracaena cochinchinensis, including those related to this compound, exhibited antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). semanticscholar.orgmdpi.com

Activity against Helicobacter pylori

Investigation of Cellular Mechanisms of Action in Pre-clinical Contexts

Research into how this compound exerts its effects at a cellular level is ongoing. For its antibacterial activity against H. pylori, one potential mechanism is the inhibition of the urease enzyme. nih.govplos.orgdovepress.commdpi.com Urease is critical for the bacterium's survival in the acidic environment of the stomach as it neutralizes acid by producing ammonia. nih.govplos.orgdovepress.commdpi.com Inhibiting this enzyme could therefore be a key aspect of the compound's antibacterial action. frontiersin.org

Data Tables

Table 1: Antiprotozoal Activity of this compound

| Parasite Species | Strain |

|---|---|

| Plasmodium falciparum | NF54 dntb.gov.uamdpi.com |

Table 2: Antibacterial Activity of this compound and Related Compounds

| Bacterial Species | Strain | Reported MIC Values |

|---|---|---|

| Helicobacter pylori | ATCC43504 | 29.5 µM, 31.3 µM researchgate.netsemanticscholar.orgmdpi.com |

| Staphylococcus aureus | Not Specified | Activity Reported semanticscholar.orgmdpi.com |

Effects on Inflammatory Pathways (e.g., Nitric Oxide Production)

This compound and its related xanthone analogues have demonstrated significant anti-inflammatory activities in preclinical studies, primarily through the inhibition of key inflammatory mediators. mdpi.com A central focus of this research has been the modulation of nitric oxide (NO) production, a critical signaling molecule in the inflammatory cascade.

Research involving xanthones isolated from the stems and leaves of Cratoxylum cochinchinense has shown that these compounds exhibit remarkable inhibitory effects on nitric oxide (NO) production in mouse macrophage RAW 264.7 cells induced by lipopolysaccharide (LPS). mdpi.comresearchgate.net The inhibitory concentration (IC50) values for a series of twelve related xanthones, including analogues of this compound, were found to be in the range of 0.86 ± 0.05 to 18.36 ± 0.21 µM. mdpi.comresearchgate.net Notably, some of these compounds displayed stronger inhibitory effects against NO production than the anti-inflammatory drug hydrocortisone. mdpi.com This potent inhibition of NO suggests a direct interference with inflammatory pathways at the cellular level. mdpi.com

The inflammatory process is a complex biological response to harmful stimuli, and chronic inflammation is associated with numerous diseases. frontiersin.org The production of pro-inflammatory mediators like nitric oxide by enzymes such as inducible nitric oxide synthase (iNOS) is a hallmark of the inflammatory response. researchgate.net The ability of this compound and its analogues to suppress NO production in activated macrophages indicates their potential to mitigate inflammatory responses. mdpi.comresearchgate.net Studies on other related flavonoids, such as those from Dracaena cochinchinensis, have also shown inhibitory effects on NO production, further supporting the anti-inflammatory potential of this class of compounds. researchgate.netsemanticscholar.org

Table 1: Inhibitory Effects of this compound Analogues on Nitric Oxide (NO) Production

| Compound Series | Cell Line | Inducer | Reported IC50 Range (µM) | Source |

|---|---|---|---|---|

| Xanthones (1-12) from C. cochinchinense | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 0.86 - 18.36 | mdpi.com, researchgate.net |

Modulation of Specific Enzymes or Receptors

Beyond the general suppression of inflammatory mediators, the preclinical activity of this compound extends to the specific modulation of enzymes and receptors, which underpins its biological effects. nih.govacs.org Enzyme inhibition is a critical mechanism by which many therapeutic agents exert their effects, regulating physiological pathways involved in disease.

A significant finding is the ability of xanthones from Cratoxylum cochinchinense to inhibit bacterial neuraminidase (BNA), an enzyme linked to pathogenic bacterial infections and subsequent inflammatory processes. nih.gov A series of xanthones bearing prenyl and geranyl groups were evaluated, showing a dose-dependent inhibitory effect on BNA with IC50 values ranging from 0.38 to 38.9 µM. nih.gov The structural characteristics of the xanthones, specifically the nature of the prenyl or geranyl groups on the A-ring, significantly influenced their inhibitory potency. nih.gov For instance, one potent xanthone analogue was identified as a competitive and reversible slow-binding inhibitor of BNA, with a determined apparent inhibition constant (Ki app) of 0.1440 μM. nih.gov This demonstrates a specific and high-affinity interaction with the enzyme.

Furthermore, compounds structurally related to this compound, such as chalcones, have been found to act as potent inhibitors of nuclear factor kappa B (NF-κB) activation. acs.org NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2). nih.govnih.gov By inhibiting NF-κB, these compounds can effectively shut down a central control point of inflammation. acs.org Allosteric modulation, where a molecule binds to a site other than the active site to alter protein activity, represents another potential mechanism for these compounds, offering a pathway to highly specific drug design with fewer side effects. longdom.orgwikipedia.org

Table 2: Enzyme Inhibition by this compound Analogues

| Enzyme | Inhibitor Class | Source Organism | Reported IC50 Range (µM) | Inhibition Type | Source |

|---|---|---|---|---|---|

| Bacterial Neuraminidase (BNA) | Xanthones | Cratoxylum cochinchinense | 0.38 - 38.9 | Competitive, Reversible Slow-Binding | nih.gov |

Structure-activity Relationship Sar Studies of Cochinchinenone

Methodological Approaches in Cochinchinenone SAR

The exploration of this compound's SAR landscape employs a combination of synthetic chemistry and advanced computational tools. nih.govnih.gov These methods allow for a systematic evaluation of how structural modifications influence biological outcomes, accelerating the journey from an initial hit to an optimized lead compound. oncodesign-services.com

The rational design of this compound analogues is a cornerstone of SAR exploration. nih.gov This process involves the targeted synthesis of new molecules with deliberate variations to the parent structure. mdpi.com The goal is to probe the importance of different structural components, such as the p-quinol ring or substituents on the chalcone core. acs.orgresearchgate.net

A common synthetic route to chalcones and their derivatives is the Claisen-Schmidt condensation, an aldol condensation between a substituted acetophenone and a substituted benzaldehyde. nih.goviqs.edu However, alternative methods like the Wittig reaction have been explored to overcome limitations and improve yields for a diverse range of chalcone derivatives. iqs.edu In the case of this compound, a key synthetic challenge involves the oxidative dearomatization of a corresponding phenol precursor to form the p-quinol moiety. semanticscholar.org The choice of protective groups is critical for the success of this step, as many common groups can lead to undesired side reactions like the Baeyer–Villiger reaction. semanticscholar.org By synthesizing a library of analogues with varied substituents and modifications, researchers can systematically assess the impact of each change on biological activity, thereby building a comprehensive SAR model. nih.govmdpi.com

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery and SAR studies. ekb.egirbm.com These methods provide profound insights into molecular interactions and can predict the biological activity of novel compounds before they are synthesized, saving significant time and resources. nih.govekb.eg

Key computational techniques used in SAR include:

Quantitative Structure-Activity Relationship (QSAR): QSAR is an advanced approach that develops mathematical models to quantitatively link the physicochemical properties of a compound (such as hydrophobicity, electronic properties, and steric bulk) to its biological activity. oncodesign-services.com These models can predict the activity of untested molecules based solely on their structure. nih.gov

Molecular Docking: This technique simulates the binding of a molecule (ligand) to the active site of a biological target, such as an enzyme or receptor. irbm.com It helps to predict the binding affinity and orientation of the ligand, providing insights into the key interactions that drive biological activity. researchgate.net

Pharmacophore Modeling: A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. enamine.net Modeling can identify these crucial features from a set of active compounds, guiding the design of new, more potent analogues. irbm.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, allowing researchers to observe the dynamic behavior of a ligand-protein complex. ekb.egirbm.com This can reveal important information about the stability of the interaction and the conformational changes that may occur upon binding. nih.gov

These in silico tools are used to design focused libraries of virtual compounds for screening, analyze SAR data, and predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, thereby streamlining the process of lead optimization. enamine.netuni-bonn.de

Rational Design and Synthesis of Analogues for SAR Probing

Elucidation of Key Structural Determinants for Biological Activity

Through SAR studies, specific structural features of the this compound scaffold have been identified as critical determinants of its biological activity. These include the p-quinol moiety, the substitution pattern on the chalcone core, and the molecule's stereochemistry.

The para-quinol ring is a distinguishing feature of this compound. semanticscholar.org This cyclohexadienone framework is found in numerous natural products and is associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antiprotozoal effects. researchgate.netmdpi.com The p-quinol moiety is known to be a reactive structure, potentially acting as a Michael acceptor, which can enable it to form covalent bonds with biological targets, such as cysteine residues in proteins. mdpi.com The presence and specific configuration of this group are often crucial for the molecule's mechanism of action. Synthetic strategies focusing on the oxidative dearomatization of phenols are key to creating this framework and its analogues for further study. mdpi.com

The chalcone core, an open-chain flavonoid structure, serves as a versatile scaffold whose biological activity is highly dependent on the nature and position of substituents on its two aromatic rings (A and B). nih.govjournalejmp.com SAR studies on various chalcone libraries have revealed several key trends. who.int

Electronic Effects: The electronic properties of substituents play a major role. Electron-releasing groups (e.g., hydroxyl, methoxy, amino) can enhance activity, such as antioxidant potential, likely through mesomeric (+M) effects that stabilize radical intermediates. who.int The position of these groups is also important; for instance, a hydroxyl group at the ortho position can be more effective than at the para or meta positions due to more efficient stabilization of phenoxy radicals. who.int

Steric Effects: The size and bulkiness of substituents can influence activity. For example, in a study of bromo-substituted chalcones, the para isomer exhibited the highest antioxidant activity, suggesting that steric factors and substituent regiochemistry are intertwined. who.int

Specific Functional Groups: The addition of specific functional groups can confer or enhance particular biological activities. For example, modifications with phenoxyacetic acid or N-methylpyrrole have been shown to produce significant herbicidal effects. journalejmp.com

These findings demonstrate that the biological profile of chalcone-based compounds can be finely tuned by strategically modifying the substituents on the aromatic rings. nih.gov

| Ring | Position | Substituent Type | General Impact on Activity | Reference |

| A | ortho, para | Electron-releasing (e.g., -OH, -NH2) | Favorable for antioxidant activity | who.int |

| A | meta | Any | Generally detrimental to activity | who.int |

| A/B | para | Bulky (e.g., -Br) | Can be favorable depending on the specific activity | who.int |

| A/B | Any | Electron-withdrawing (e.g., -NO2) | Can be less favorable for antioxidant activity | who.int |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. amazon.com Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers of a drug molecule. nih.gov

In molecules with stereocenters, such as those that can be introduced into the this compound framework, different enantiomers or diastereomers can exhibit vastly different potency, efficacy, or even different types of biological activity. nih.govnih.gov For example, studies on other complex molecules have shown that a host molecule can dynamically adapt its stereochemistry to maximize binding affinity for a specific chiral guest. nih.gov While specific SAR studies on the stereochemistry of this compound itself are not widely detailed in the provided context, the principles of stereochemistry are universally applicable. amazon.com Any modification that introduces a chiral center into the this compound structure would necessitate the separation and individual testing of the resulting stereoisomers to fully understand the SAR and identify the most active configuration. nih.gov

Impact of Substituent Variations on Chalcone Core

Identification of Pharmacophoric Features for Target Interaction

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target, ultimately triggering (or blocking) its biological response. nih.gov These features include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), and aromatic rings (AR). nih.govnih.gov The identification of a pharmacophore for this compound is derived from analyzing its core structure and the SAR of the broader homoisoflavonoid and chalcone classes of compounds. mdpi.commdpi.com

This compound is a homoisoflavonoid, a class of compounds characterized by a C6-C3-C6 carbon skeleton but distinguished from typical flavonoids by an additional carbon in the bridge between the two aromatic rings. mdpi.com Its structure allows for a unique balance of rigidity and flexibility, which enables diverse interactions with protein targets. mdpi.com The key pharmacophoric features of the this compound scaffold are believed to include:

The Chromanone Core: This heterocyclic ring system contains a carbonyl group and an ether oxygen. The carbonyl oxygen at the C-4 position is a critical hydrogen bond acceptor (HBA), capable of forming strong hydrogen bonds with amino acid residues (like lysine or arginine) in a target protein's binding pocket.

The Hydroxyl Group: The hydroxyl (-OH) group on the chromanone ring can act as both a hydrogen bond donor and an acceptor, significantly contributing to the molecule's anchoring within a binding site. SAR studies on related flavonoids and chalcones consistently show that the presence and position of hydroxyl groups are critical for many biological activities, including antioxidant and anticancer effects. nih.gov

Aromatic Rings (A and B): The two phenyl rings are essential hydrophobic features that can engage in van der Waals, π-π stacking, or cation-π interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) of a target protein. mdpi.com

The Exocyclic Double Bond: The C=C double bond in the benzylidene moiety introduces conformational rigidity to that portion of the molecule, helping to properly orient the B-ring for optimal interaction with the target.

Studies on various homoisoflavonoids and chalcones have demonstrated how modifications to these key features impact biological activity, providing insight into the pharmacophore of this compound. For instance, the number and position of hydroxyl and methoxy groups on the aromatic rings are known to be determining factors for the anti-inflammatory, antioxidant, and anticancer activities of these compounds. nih.govmedcraveonline.com

The table below illustrates SAR principles from studies on related chalcone and homoisoflavonoid derivatives, demonstrating how specific structural modifications influence their anticancer activity.

| Compound/Derivative | R1 (Ring A) | R2 (Ring B) | Cell Line | Activity (IC₅₀ in µM) |

| Chalcone Analog 1 | 2'-hydroxy, 4'-methoxy | 4-chloro | MGC-803 (Gastric) | 1.38 nih.gov |

| Chalcone Analog 2 | 2'-hydroxy, 4'-methoxy | 2,4-dichloro | MGC-803 (Gastric) | 2.45 nih.gov |

| Chalcone Analog 3 | 2'-hydroxy, 4'-methoxy | 4-fluoro | MGC-803 (Gastric) | 3.29 nih.gov |

| Thiochromanone Analog | 8-fluoro | N/A | MCF-7 (Breast) | 0.42 researchgate.net |

| Hydroquinone-Chalcone Hybrid | N/A | 4-methoxy (on chalcone) | MCF-7 (Breast) | 39.4 mdpi.com |

| Hydroquinone-Chalcone Hybrid | N/A | 4-chloro (on chalcone) | MCF-7 (Breast) | 28.8 mdpi.com |

This table is a representative summary of data from different studies on related compound classes to illustrate SAR principles and does not represent a direct study on this compound analogs.

These findings underscore the importance of specific electronic and steric features for biological activity. For this compound, the precise spatial arrangement of its hydroxyl, methoxy, and carbonyl groups, combined with the hydrophobic character of its aromatic rings, constitutes its pharmacophore, enabling it to effectively interact with and modulate its biological targets.

Pharmacokinetic Profile of this compound Remains Uncharacterized in Non-Human Systems

Despite interest in its biological activities, detailed pharmacokinetic data for the chemical compound this compound in non-human systems are not available in the current body of scientific literature. Extensive searches for in vitro and in vivo studies—which are essential for characterizing how a substance is absorbed, distributed, metabolized, and excreted (ADME)—yielded no specific results for this compound.

This compound is a naturally occurring p-quinol chalcone, notably isolated from the resin of Dracaena cochinchinensis, commonly known as "Dragon's Blood." researchgate.netnih.gov The compound has been the subject of chemical synthesis research and has been identified in broad screenings for various biological activities, including potential anti-bacterial and thrombin inhibitory effects. researchgate.netnih.govpjps.pk

However, to date, there are no published studies detailing its performance in key non-human pharmacokinetic assessments. This includes a lack of information on the following critical parameters:

Metabolic Stability: There is no available data on the metabolic stability of this compound in either liver microsomes or hepatocyte preparations from common pre-clinical animal models such as rats, mice, or dogs. Such studies are fundamental to predicting a compound's metabolic clearance and half-life. if-pan.krakow.plnuvisan.com

Plasma Protein Binding: The extent to which this compound binds to plasma proteins in animal models has not been documented. This characteristic is crucial as it influences the amount of free, active compound available to exert its effects and be cleared from the body. lnhlifesciences.orgrsc.org

In Vivo Pharmacokinetics: No in vivo studies detailing the absorption, distribution, metabolism, and excretion of this compound in any preclinical species were found. Consequently, key pharmacokinetic parameters like peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and area under the curve (AUC) are unknown. mhmedical.comwuxiapptec.com

Comparative Pharmacokinetics: Without data from individual species, no comparative analysis of this compound's pharmacokinetic profile across different animal models can be performed. nih.govnih.gov

Pharmacokinetic Profiling of Cochinchinenone in Non-human Systems

Pharmacokinetic Modeling and Allometric Scaling for Pre-clinical Extrapolation

The translation of pharmacokinetic (PK) data from non-human systems to predict human outcomes is a critical phase in drug development. researchgate.netbiotechfarm.co.il This process relies heavily on mathematical and physiological models to bridge the gap between preclinical animal studies and clinical trials in humans. For a compound like cochinchinenone, understanding its behavior in animal models is foundational for anticipating its absorption, distribution, metabolism, and excretion (ADME) profile in humans. biotechfarm.co.il The primary methodologies employed for this extrapolation are pharmacokinetic modeling and allometric scaling.

Pharmacokinetic modeling utilizes mathematical concepts to describe the journey of a drug through the body. pharmaron.com Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated approach that integrates the drug's physicochemical properties with known physiological and anatomical information from the species being studied. pharmaron.comnih.gov These models represent the body as a series of interconnected compartments that correspond to actual organs and tissues, linked by blood and lymph flow. nih.govmdpi.com By simulating the drug's movement and transformation within this system, PBPK models can predict plasma and tissue concentrations over time, offering a mechanistic understanding of the drug's disposition. pharmaron.com

Allometric scaling is an empirical method used to relate a physiological or pharmacokinetic parameter to the body weight of a species. nih.gov This approach is based on the principle that many physiological processes, including drug clearance and volume of distribution, scale across species in a predictable manner related to body size. nih.govunc.edu The relationship is typically described by the power-law equation:

Y = a Wb

Where Y is the pharmacokinetic parameter of interest (e.g., clearance), W is the body weight, a is the allometric coefficient, and b is the allometric exponent. researchgate.net By determining these parameters from studies in at least three different mammalian species, researchers can extrapolate to predict the corresponding parameter in humans. researchgate.net

The successful application of these methods requires robust data from well-designed in vivo studies in various animal models, such as mice, rats, and dogs. nih.govnih.gov Key pharmacokinetic parameters are determined in these species following administration of the compound.

Interactive Table: Illustrative Pharmacokinetic Parameters of this compound in Preclinical Species

Below is a hypothetical representation of pharmacokinetic data for this compound that would be collected from studies in different animal species. This data forms the basis for allometric scaling.

| Parameter | Mouse (20 g) | Rat (250 g) | Dog (10 kg) |

| Cmax (ng/mL) | 1200 | 950 | 700 |

| Tmax (h) | 0.5 | 1.0 | 1.5 |

| AUC (ng·h/mL) | 4800 | 5700 | 6300 |

| Half-life (h) | 2.5 | 4.0 | 6.2 |

| Clearance (CL, L/h/kg) | 2.08 | 1.46 | 0.79 |

| Volume of Distribution (Vd, L/kg) | 7.5 | 6.8 | 5.6 |

Note: The data presented in this table is purely illustrative to demonstrate the type of information required for pharmacokinetic modeling and allometric scaling. It is not based on actual experimental results for this compound.

From this foundational data, allometric scaling can be applied to predict human pharmacokinetic parameters. For instance, the clearance (CL) values from the different species would be plotted against their respective body weights on a log-log scale to determine the allometric exponent.

Interactive Table: Illustrative Allometric Scaling of this compound Clearance

This hypothetical table demonstrates the process of using clearance data from multiple species to establish a scaling relationship for predicting human clearance.

| Species | Body Weight (W, kg) | Clearance (CL, L/h) | log (W) | log (CL) |

| Mouse | 0.02 | 0.0416 | -1.70 | -1.38 |

| Rat | 0.25 | 0.365 | -0.60 | -0.44 |

| Dog | 10 | 7.90 | 1.00 | 0.90 |

| Human (Predicted) | 70 | - | 1.85 | - |

Note: This table is a hypothetical example to illustrate the allometric scaling principle. The values are not from actual studies on this compound.

The integration of PBPK models with allometric scaling provides a powerful platform for preclinical extrapolation. nih.gov Allometry can provide initial estimates for key parameters like clearance, which can then be incorporated into more complex PBPK models. nih.gov These models can further refine predictions by accounting for species-specific physiological differences, such as organ blood flow and metabolic enzyme activity. nih.govrug.nl This combined approach enhances the confidence in predicting the human pharmacokinetic profile, which is essential for designing safe and effective first-in-human clinical trials. researchgate.netbiotechfarm.co.il

Analytical Methodologies for Cochinchinenone Research

Validation of Analytical Procedures for Research Applications

To ensure that an analytical method is reliable and suitable for its intended purpose, it must be validated. netpharmalab.esunnes.ac.id Method validation is a critical process in analytical chemistry that demonstrates the performance characteristics of a procedure. unnes.ac.idresearchgate.net The International Council for Harmonisation (ICH) provides guidelines for validating analytical procedures. ich.orgeuropa.eu

Specificity is the ability of a method to produce a response for a single, specific analyte, without interference from other substances that may be present in the sample. loesungsfabrik.dequora.com It ensures that the signal being measured comes only from the compound of interest. loesungsfabrik.de

Selectivity refers to the ability of a method to distinguish and quantify the analyte in the presence of other components in the sample. lew.roresearchgate.net A selective method can differentiate between multiple analytes. researchgate.net

In practice, the terms are often used interchangeably, with specificity considered the ultimate form of selectivity. lew.roresearchgate.net For an analytical method to be considered validated, its ability to selectively measure cochinchinenone without interference from matrix components or degradation products must be demonstrated. lew.ro

Linearity refers to the ability of a method to produce test results that are directly proportional to the concentration of the analyte within a given range. ut.ee This is typically evaluated by analyzing a series of standards at different concentrations and examining the correlation coefficient (R²) of the resulting calibration curve. taylorandfrancis.com

Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is often expressed in terms of the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). researchgate.net

LOD is the lowest concentration of an analyte that can be reliably detected by the method. ich.org

LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Table 3: Key Validation Parameters for Quantitative Methods

| Parameter | Definition | How it's Assessed |

| Selectivity/Specificity | The ability to measure the analyte accurately in the presence of other components. loesungsfabrik.delew.ro | Analysis of samples spiked with potential interfering substances. inab.ie |

| Linearity | The direct proportionality of the method's response to the analyte concentration. ut.ee | Analysis of a series of standards and calculation of the correlation coefficient (R²) of the calibration curve. taylorandfrancis.com |

| Range | The concentration interval over which the method is accurate, precise, and linear. europa.eu | Confirmed through linearity, accuracy, and precision studies. europa.eu |

| Sensitivity (LOD/LOQ) | The lowest concentration that can be detected (LOD) or quantified (LOQ) reliably. researchgate.netnih.gov | Determined statistically from the standard deviation of the response and the slope of the calibration curve. |

Evaluation of Accuracy and Precision

The validation of an analytical method is essential to ensure that the data generated is reliable, reproducible, and fit for its intended purpose. particle.dk For this compound, this typically involves a quantitative method, such as High-Performance Liquid Chromatography (HPLC), which would be validated according to International Conference on Harmonisation (ICH) guidelines. ejgm.co.ukeuropa.eu The two most critical parameters in this validation are accuracy and precision. elementlabsolutions.comroyed.in

Accuracy Accuracy demonstrates the closeness of the test results obtained by the method to the true value. europa.eu It is a measure of the systemic error of a method. For this compound, accuracy would be determined by applying the analytical procedure to a sample with a known concentration (e.g., a fortified sample or a certified reference material). europa.eu The evaluation is typically performed across a specified range of concentrations.

The assessment usually involves a minimum of nine determinations over at least three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). europa.eu The accuracy is then expressed as the percentage of recovery of the known, added amount of this compound in the sample. europa.eu An alternative approach is to compare the results to a reference method of established accuracy. europa.eu

Precision Precision measures the degree of agreement (or scatter) among a series of measurements from the same homogeneous sample under prescribed conditions. europa.euroyed.in It reflects the random errors of a method. Precision is considered at three levels as defined by the ICH:

Repeatability (Intra-assay Precision): This assesses precision over a short time interval with the same analyst and equipment. europa.eu It is typically evaluated by performing a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (3 concentrations, 3 replicates each). europa.eu

Intermediate Precision: This expresses the within-laboratory variations, such as on different days, with different analysts, or on different equipment. europa.eu The study design involves collecting data under these varied conditions to understand the method's variability in a typical lab setting.

Reproducibility: This assesses precision between different laboratories and is often evaluated in collaborative studies to standardize a method. europa.eu

For both accuracy and precision, the results are statistically analyzed. Precision is commonly expressed as the standard deviation (SD) or relative standard deviation (RSD) of the measurements.

| Validation Parameter | Definition | Typical Assessment Method | Common Acceptance Criteria (Example) |

|---|---|---|---|

| Accuracy | Closeness of test results to the true value. europa.eu | Recovery studies on spiked samples at 3 concentration levels (n=3 at each level). europa.eu | 98.0% - 102.0% recovery. |

| Precision (Repeatability) | Precision under the same conditions over a short time. europa.eu | Analysis of ≥6 replicates at 100% concentration or ≥9 replicates over the specified range. europa.eu | RSD ≤ 2%. demarcheiso17025.com |

| Precision (Intermediate) | Within-laboratory variations (different days, analysts, equipment). europa.eu | Analysis of samples by different analysts on different days. | RSD ≤ 2%. demarcheiso17025.com |

Impurity Profiling and Degradation Product Analysis of this compound

Impurity profiling is the identification and quantification of all potential impurities present in a drug substance. researchgate.net For this compound, impurities can originate from the synthesis process (process-related impurities) or from the degradation of the substance over time (degradation products). nih.gov

Impurity Profiling Process-related impurities may include starting materials, intermediates, by-products, or reagents from the chemical synthesis. nih.gov A robust analytical method, typically a stability-indicating HPLC method, is developed to separate this compound from all known and potential impurities. The structures of these impurities are often elucidated using hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), and their identity confirmed by synthesizing the impurity and comparing its properties or using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Degradation Product Analysis To understand the stability of this compound and identify potential degradation products that could form during storage, forced degradation or stress testing studies are conducted. mdpi.com These studies involve subjecting this compound to a range of harsh conditions, more severe than accelerated stability testing. The typical stress conditions include:

Acidic Hydrolysis: Exposure to a strong acid (e.g., HCl) at elevated temperatures. scirp.org

Basic Hydrolysis: Exposure to a strong base (e.g., NaOH) at elevated temperatures. scirp.org

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂). mdpi.com

Photolytic Degradation: Exposure to light, including UV and visible radiation. mdpi.com

Thermal Degradation: Heating the solid substance, often at high humidity. mdpi.com

Samples are analyzed at various time points to track the formation of degradation products. LC-MS/MS is a primary tool for identifying the molecular weights and fragmentation patterns of the new peaks that appear in the chromatograms, which helps in proposing the structures of the degradation products. researchgate.net

| Stress Condition | Typical Reagent/Condition | Purpose |

|---|---|---|

| Acid Hydrolysis | e.g., 1N HCl, heat. scirp.org | To identify degradation products formed in acidic environments. |

| Base Hydrolysis | e.g., 0.5N NaOH, heat. scirp.org | To identify degradation products formed in alkaline environments. |

| Oxidation | e.g., 3-30% H₂O₂. mdpi.com | To investigate susceptibility to oxidative degradation. |

| Photolysis | Exposure to UV/Visible light (e.g., 1.2 million lux hours). mdpi.com | To determine light sensitivity. |

| Thermal | High temperature (e.g., 80°C), often with humidity. mdpi.com | To assess heat stability. |

Reference Standard Qualification and Characterization

A reference standard is a highly purified and well-characterized substance used as a measurement base for qualitative and quantitative analyses. eag.com The qualification of a this compound reference standard is a critical process to ensure its suitability for its intended use, such as in assays or for identifying impurities.

The process begins with the synthesis or purification of this compound to the highest possible purity. eag.com This material is then subjected to extensive characterization to confirm its identity and purity using a range of orthogonal (different and independent) analytical techniques. eag.comcriver.com

Characterization of a this compound Primary Reference Standard The qualification of a primary reference standard would involve the following tests:

Structure Elucidation: Comprehensive analysis using NMR (¹H, ¹³C, and other 2D techniques) and Mass Spectrometry (MS) to confirm the molecular structure. eag.com

Purity Assessment:

Chromatographic Purity: Determined by a high-resolution chromatographic method like HPLC or UPLC, often with multiple detection wavelengths or a photodiode array (PDA) detector to ensure no co-eluting impurities are missed. uni-onward.com.tw

Organic Impurities: Quantification of any related substances.

Inorganic Impurities: Analysis for any inorganic contaminants, often by techniques like Inductively Coupled Plasma (ICP-MS) or Residue on Ignition tests.

Residual Solvents: Measured by Gas Chromatography (GC) to ensure solvents from the synthesis are below accepted limits. uni-onward.com.tw

Water Content: Determined by Karl Fischer titration. uni-onward.com.tw

Physicochemical Characterization: May include determining the melting point, appearance (color and form), and spectroscopic properties (UV, IR). criver.com

Assay (Purity Assignment): A final purity value is assigned based on a mass balance approach, combining the results from chromatographic purity, water content, residual solvent analysis, and inorganic impurity content. The formula is typically: Assay = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities).

Once qualified, this primary reference standard can be used to qualify secondary or working standards, which are used for routine laboratory testing. royed.in

Future Directions and Research Perspectives on Cochinchinenone

Advancements in Stereoselective and Sustainable Synthetic Routes

The future of Cochinchinenone synthesis lies in the development of more efficient, environmentally friendly, and stereoselective methods. Current research is focused on moving away from traditional, often hazardous, synthetic protocols towards greener alternatives.

Sustainable Synthesis:

Key strategies in sustainable synthesis include:

Catalysis-driven transformations: Utilizing catalysts to improve reaction efficiency and selectivity. ijnc.irresearchgate.net

Renewable feedstocks: Employing biomass-derived materials as starting points for synthesis. researchgate.netijnc.ir

Alternative energy sources and solvents: Using methods like microwave-assisted synthesis and environmentally benign solvents like water or ionic liquids. chemistryjournals.netijnc.ir

Flow chemistry: This technique offers better control over reaction conditions and can lead to higher yields and purity. nottingham.ac.uk

Stereoselective Synthesis:

Achieving high stereoselectivity is a significant challenge in the synthesis of complex molecules like this compound. frontiersin.orgnih.gov Recent advancements in stereoselective synthesis focus on the use of chiral catalysts and auxiliaries to control the three-dimensional arrangement of atoms. frontiersin.orgnih.govmdpi.com The development of novel catalytic systems, including metal-based catalysts and biocatalysts like lipases, is an active area of research. mdpi.com These methods aim to produce enantiomerically pure compounds, which is crucial for their biological activity. mdpi.com

Future research will likely focus on combining sustainable and stereoselective approaches. For instance, developing catalytic systems that can operate in green solvents or utilizing biocatalysis in flow reactors could lead to highly efficient and environmentally friendly syntheses of this compound and its derivatives. nottingham.ac.ukmdpi.com

Deeper Elucidation of Molecular Targets and Pathways

While this compound has been shown to possess various biological activities, a comprehensive understanding of its molecular targets and the pathways through which it exerts its effects is still emerging. Future research will need to delve deeper into its mechanism of action to fully harness its therapeutic potential.

Initial studies have pointed towards several potential targets. For instance, some flavonoids, the class of compounds to which this compound belongs, have been shown to interact with key signaling pathways, such as the PI3K-AKT pathway, which is often dysregulated in cancer. researchgate.net The quinone and quinol moieties present in this compound are known to have a preference for proteins containing cysteine thiols, suggesting they may act as covalent inhibitors of various enzymes. mdpi.com

To precisely identify the molecular targets of this compound, a combination of experimental and computational approaches will be necessary.

Experimental Approaches:

Affinity chromatography and mass spectrometry: These techniques can be used to isolate and identify proteins that directly bind to this compound.

Cellular thermal shift assays (CETSA): This method can detect target engagement in live cells.

Gene expression profiling: Analyzing changes in gene expression in response to this compound treatment can provide clues about the pathways it affects.

Computational Approaches:

Molecular docking: This can predict the binding of this compound to known protein structures, helping to prioritize potential targets for experimental validation. researchgate.net

A thorough understanding of this compound's molecular targets will be instrumental in explaining its observed biological effects and will pave the way for the rational design of more potent and selective analogs.

Application of Artificial Intelligence and Machine Learning in SAR and Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development, and their application to this compound research holds immense promise. mdpi.comnih.govmednexus.org These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the process of designing new drug candidates. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies:

AI and ML algorithms can be trained on existing data of this compound analogs and their biological activities to build predictive SAR models. nih.gov These models can then be used to:

Predict the activity of virtual compounds before they are synthesized.

Identify the key structural features responsible for biological activity.

Suggest modifications to the this compound scaffold that are likely to enhance potency and selectivity.

Deep learning, a subset of ML, is particularly well-suited for this task as it can automatically learn relevant features from the molecular structure, overcoming the limitations of manually crafted descriptors. mdpi.comyoutube.com

De Novo Drug Design:

Generative AI models can design entirely new molecules with desired properties. youtube.com By providing the model with a set of desired attributes, such as high potency against a specific target and low toxicity, it can generate novel chemical structures based on the this compound framework. This approach can significantly expand the chemical space explored and increase the chances of discovering novel drug candidates. youtube.com

The integration of AI and ML into the drug discovery pipeline for this compound can significantly reduce the time and cost associated with identifying and optimizing new therapeutic agents. nih.govmednexus.org

Exploration of Novel Biological Scaffolds Based on the this compound Framework

The unique chemical structure of this compound provides a versatile scaffold for the development of novel bioactive compounds. rsc.orgmdpi.com By systematically modifying its core structure, researchers can create libraries of new molecules with potentially diverse and improved biological activities. nih.govsioc-journal.cnekb.egresearchgate.net

Strategies for Scaffold Modification:

Synthesis of derivatives: Introducing different functional groups at various positions on the this compound ring system can lead to changes in potency, selectivity, and pharmacokinetic properties. nih.govsioc-journal.cn

Creation of hybrid molecules: Fusing the this compound scaffold with other known pharmacophores can result in compounds with dual or synergistic activities.

Development of bio-based scaffolds: The principles of tissue engineering can be applied to create novel biomaterials. nih.govnorthwestern.edupharmafeatures.commdpi.comnih.gov For instance, incorporating this compound or its derivatives into biodegradable polymer scaffolds could create materials with enhanced therapeutic properties for applications like wound healing or bone regeneration. nih.govnih.gov

The exploration of novel scaffolds based on the this compound framework, guided by computational predictions and followed by synthetic chemistry and biological evaluation, is a promising avenue for the discovery of next-generation therapeutic agents.

Q & A

Q. What are the key methodological considerations for isolating Cochinchinenone from natural sources?

Isolation requires optimizing extraction solvents (e.g., ethanol, methanol) and techniques (maceration, Soxhlet) to balance yield and purity. Chromatographic methods like HPLC or TLC should be validated using reference standards, with purity confirmed via melting point analysis and NMR . For reproducibility, document solvent ratios, temperature, and pressure conditions explicitly .

Q. How can researchers design experiments to assess this compound’s preliminary pharmacological activity?

Begin with in vitro assays (e.g., cytotoxicity via MTT assay, antioxidant activity via DPPH scavenging) to identify bioactive thresholds. Use dose-response curves and positive controls (e.g., ascorbic acid for antioxidants). Ensure cell lines or model organisms are standardized (e.g., HepG2 for liver toxicity) and report IC₅₀ values with confidence intervals .

Q. What strategies ensure accurate structural characterization of this compound derivatives?

Combine spectroscopic techniques: UV-Vis for conjugation analysis, FT-IR for functional groups, and high-resolution MS for molecular weight. For stereochemistry, use 2D NMR (COSY, NOESY) and compare with published data. Crystallize derivatives for X-ray diffraction when possible .

Q. How should literature reviews on this compound be conducted to minimize bias?

Follow PRISMA guidelines: systematically search databases (PubMed, SciFinder), apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2000–2025), and assess study quality via tools like GRADE. Use citation management software (Zotero, EndNote) to track sources and avoid confirmation bias .

Advanced Research Questions

Q. What experimental frameworks resolve contradictions in this compound’s reported bioactivity?

Conduct meta-analyses to quantify heterogeneity across studies (I² statistic). Validate conflicting results via orthogonal assays: e.g., compare apoptosis (Annexin V) and necrosis (LDH release) assays for cytotoxicity discrepancies. Use sensitivity analyses to test robustness against methodological variations .

Q. How can synthetic routes for this compound analogs be optimized for scalability and stereoselectivity?

Apply DoE (Design of Experiments) to test catalysts (e.g., chiral ligands), solvents, and temperatures. Monitor reaction progress via LC-MS and optimize protecting groups to minimize side products. Computational tools (DFT for transition states) can predict stereochemical outcomes .

Q. What advanced spectroscopic techniques elucidate this compound’s interaction with biological targets?

Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) for binding affinity (Kd, ΔH). For structural insights, employ cryo-EM or molecular docking (AutoDock Vina) with co-crystallized targets. Validate findings using mutagenesis (e.g., alanine scanning) .

Q. How should researchers address reproducibility challenges in this compound studies?

Adhere to FAIR principles: share raw data (e.g., NMR spectra in Mnova format) via repositories (Zenodo), and document protocols in protocols.io . Use inter-laboratory validation with blinded samples to confirm results .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

Use nonlinear regression (logistic curves) for IC₅₀ calculations. For multi-variable datasets (e.g., pharmacokinetics), apply ANOVA with post-hoc tests (Tukey’s HSD). Report effect sizes (Cohen’s d) and power analysis to justify sample sizes .

Q. How can researchers present this compound data effectively in manuscripts?

Prioritize processed data (means ± SEM) in main figures, with raw datasets in supplementary materials. Use heatmaps for omics data and Sankey diagrams for metabolic pathways. Follow journal guidelines (e.g., Beilstein JOC) for compound characterization tables .

Ethical and Methodological Rigor

Q. What ethical guidelines apply to in vivo studies of this compound?

Comply with ARRIVE 2.0 for animal studies: justify sample sizes, report housing conditions, and obtain ethics committee approval. For human cell lines, verify provenance and consent status (e.g., HIPAA compliance) .

Q. How can researchers ensure transparency in this compound’s mechanistic studies?

Pre-register hypotheses on Open Science Framework. Use open-source software (ImageJ for imaging) and publish negative results in dedicated journals (e.g., Journal of Negative Results). Disclose conflicts of interest and funding sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.